Cyclohexene, 4-ethynyl

Description

Significance of Conjugated Cyclic Hydrocarbons in Chemical Synthesis

Conjugated cyclic hydrocarbons are a class of organic compounds characterized by a ring structure containing a continuous system of alternating single and double bonds. fiveable.me This arrangement allows for the delocalization of pi electrons across the ring, a phenomenon that imparts unique stability and reactivity to these molecules. fiveable.meiitk.ac.in Aromatic compounds, a well-known subset of conjugated cyclic hydrocarbons, exhibit exceptional stability due to this electron delocalization. iitk.ac.in This inherent stability and the specific reactivity patterns of conjugated systems make them crucial components in the strategic design of synthetic pathways. fiveable.me Chemists often aim to construct these cyclic frameworks to serve as robust scaffolds upon which more complex molecular features can be assembled. fiveable.meacs.org The controlled synthesis of contorted polycyclic conjugated hydrocarbons, for instance, has garnered significant attention for creating materials with tunable electronic properties. acs.org

Overview of Ethynyl-Substituted Cyclohexenes as Versatile Synthons

Within the broad class of cyclic hydrocarbons, ethynyl-substituted cyclohexenes have emerged as particularly useful synthons. A synthon is a conceptual unit within a molecule that can be formed or assembled by known synthetic operations. The ethynyl (B1212043) group (—C≡CH) is a highly reactive functionality, readily participating in a wide array of chemical transformations. ontosight.aivaia.com Its presence on a cyclohexene (B86901) ring introduces a site for diverse chemical modifications, including addition reactions, coupling reactions, and the formation of new carbon-carbon bonds. ontosight.aismolecule.com This dual reactivity, stemming from both the alkene and alkyne groups, allows for a stepwise and controlled construction of intricate molecular structures. vaia.com For example, the acetylene (B1199291) group provides a wealth of reaction sites for various coupling reactions, making these compounds valuable intermediates in organic synthesis. alfa-industry.com The versatility of ethynyl-substituted cyclohexenes is further highlighted by their use in the synthesis of complex natural products and pharmaceutical agents.

Distinctive Structural Features and Reactive Sites of Cyclohexene, 4-ethynyl

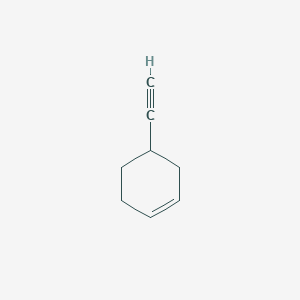

The chemical behavior of this compound is dictated by its unique structural arrangement. The molecule consists of a six-membered carbon ring containing one double bond (the cyclohexene moiety) and an ethynyl group attached to the fourth carbon atom. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₀ |

| Molecular Weight | 106.16 g/mol |

| CAS Number | 16388-31-1 |

| IUPAC Name | 4-ethynylcyclohex-1-ene |

| General properties of this compound. nih.govchemsynthesis.com |

Interplay of Alkene and Alkyne Functionalities

The coexistence of a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the same molecule gives rise to a rich and varied reactivity profile. Both the alkene and alkyne are unsaturated and can undergo addition reactions. 182.160.97 The terminal alkyne in this compound is particularly reactive and can participate in reactions such as nucleophilic addition, hydrogenation, and various coupling reactions. pearson.com For instance, the hydration of the alkyne can lead to the formation of a ketone. libretexts.org The alkene functionality can also undergo addition reactions, such as the addition of hydrogen halides. fiveable.me The relative reactivity of the two functional groups can often be controlled by the choice of reagents and reaction conditions, allowing for selective transformations at either the double or triple bond. This controlled reactivity is a cornerstone of its utility in multi-step syntheses.

Stereochemical Considerations within the Cyclohexene Ring

The cyclohexene ring is not planar and exists in a half-chair conformation. The presence of a substituent at the 4-position, as in this compound, introduces stereochemical considerations. The substituent can occupy either an axial or an equatorial position, and the interconversion between these conformations can influence the molecule's reactivity. The stereochemistry of reactions involving the cyclohexene ring, such as epoxidation or Friedel-Crafts reactions, can be influenced by the conformational preference of the ethynyl group. acs.orgoup.com For example, studies on other 4-substituted cyclohexenes have shown that the substituent can direct the stereochemical outcome of addition reactions to the double bond. rsc.orgresearchgate.net The enantioselective preparation of 4-substituted cyclohexenes has also been a subject of research, highlighting the importance of controlling the stereochemistry at this position. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C8H10 |

|---|---|

Molecular Weight |

106.16 g/mol |

IUPAC Name |

4-ethynylcyclohexene |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,3-4,8H,5-7H2 |

InChI Key |

ATMSQOAHGUFOMY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCC=CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexene, 4 Ethynyl and Its Functionalized Analogues

Functional Group Interconversions and Derivatization Routes

Stereoselective Introduction of the Ethynyl (B1212043) Moiety on Cyclic Systems

The stereocontrolled introduction of an ethynyl group onto a cyclohexene (B86901) framework is a critical challenge in the synthesis of specific isomers of 4-ethynylcyclohexene. The spatial arrangement of the ethynyl group relative to other substituents on the ring can significantly influence the molecule's properties and its utility in subsequent reactions.

One approach to achieve stereoselectivity is through the use of chiral auxiliaries or catalysts. For instance, the addition of ethynylmagnesium halides to cyclohexene derivatives can be influenced by the presence of a chiral group on the starting material, directing the incoming ethynyl group to a specific face of the ring. google.com A notable example involves the use of a (-)-camphanoyloxy group as a chiral auxiliary on the cyclohexene ring. When this derivative is treated with an ethynylmagnesium halide, the bulky chiral group sterically hinders one approach of the reagent, leading to the preferential formation of one diastereomer. google.com The reaction temperature is also a critical parameter, with a favorable range for ethynylation being between approximately -30°C and +30°C. google.com

Another strategy involves the asymmetric alkynylation of carbonyl groups on a pre-existing cyclohexane (B81311) ring, which can then be further modified to introduce the double bond of the cyclohexene ring. This method often employs chiral ligands in conjunction with metal catalysts to achieve high levels of enantioselectivity. scispace.com For example, the use of zinc triflate and a chiral amino alcohol ligand has been shown to be effective in the enantioselective addition of an alkyne to a cyclic imine, a reaction that can be adapted for the synthesis of chiral ethynylcyclohexane (B1294493) derivatives. scispace.com

Quantum chemical studies have also provided insights into the mechanisms of base-promoted ethynylation reactions, which can aid in the rational design of stereoselective syntheses. researchgate.net These computational models help to understand the transition states and activation barriers of different reaction pathways, allowing for the prediction of conditions that would favor the formation of a desired stereoisomer. researchgate.net

Synthesis of Poly-Functionalized Cyclohexene, 4-ethynyl Derivatives

The synthesis of 4-ethynylcyclohexene derivatives bearing additional functional groups is essential for expanding their chemical diversity and for their application in the synthesis of complex target molecules.

Strategies for Introducing Additional Substituents

Several strategies exist for introducing a variety of substituents onto the 4-ethynylcyclohexene scaffold. These methods can involve either the functionalization of a pre-formed 4-ethynylcyclohexene core or the use of functionalized starting materials that are then carried through the synthetic sequence to form the final product.

One common approach is the use of cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful tools for forming new carbon-carbon bonds. uni-rostock.de For example, a halogenated 4-ethynylcyclohexene derivative can be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) in the presence of a palladium catalyst to introduce aryl, heteroaryl, or other alkenyl groups. uni-rostock.de

Furthermore, multicomponent reactions offer an efficient way to construct complex molecules in a single step. A copper-catalyzed three-component cascade reaction involving 1-ethynylcyclohexene (B1205888), an α-pyridine aldehyde, and an amine has been shown to produce complex tetracyclic products. chinesechemsoc.org This approach allows for the introduction of diverse substituents by simply varying the starting components. chinesechemsoc.org The reaction tolerates a range of substituents on the aldehyde and alkyne, including alkyl, cycloalkyl, and aryl groups with various electronic properties. chinesechemsoc.org

The ethynyl group itself also serves as a handle for further functionalization. For example, it can undergo hydration reactions to yield ketones or participate in cycloaddition reactions. smolecule.com

Role of Protective Group Chemistry

In the synthesis of poly-functionalized organic molecules, protecting groups are often indispensable tools to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from participating in a chemical reaction while another part of the molecule is being modified. organic-chemistry.org The choice of a suitable protecting group is critical and must meet several criteria: it should be easy to introduce, stable under the desired reaction conditions, and easy to remove without affecting other functional groups. pressbooks.pub

In the context of synthesizing functionalized 4-ethynylcyclohexene derivatives, protecting groups are crucial when dealing with starting materials or intermediates that contain sensitive functionalities such as hydroxyl or amino groups. libretexts.org For instance, if a synthesis requires a Grignard reaction on a ketone in a molecule that also contains an aldehyde, the more reactive aldehyde must be protected, often as an acetal, to prevent it from reacting with the Grignard reagent. pressbooks.pub

A common protecting group for amino groups is the tert-butoxycarbonyl (Boc) group. alfa-industry.com trans-1-(Boc-amino)-4-ethynylcyclohexane is a commercially available intermediate where the amino group is protected, allowing for selective reactions at the ethynyl group. alfa-industry.com The Boc group can be readily removed under acidic conditions to liberate the free amine once the desired modifications have been made. organic-chemistry.org

Similarly, hydroxyl groups can be protected as ethers, such as a benzyl (B1604629) (Bn) ether, which is stable to many reaction conditions but can be removed by hydrogenolysis. libretexts.org The choice of protecting group strategy, including the use of orthogonal protecting groups that can be removed under different conditions, is a key consideration in the design of a successful multi-step synthesis. organic-chemistry.org

Table of Research Findings on the Synthesis of Functionalized this compound Derivatives:

| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |

| 1-Ethynylcyclohexene, α-pyridine aldehyde, amine | CuCl₂, toluene, 110 °C | Tetracyclic product | 51% | chinesechemsoc.org |

| Cyclohexene derivative with (-)-camphanoyloxy group | Ethynylmagnesium halide | Diastereomerically enriched 4-ethynylcyclohexene derivative | N/A | google.com |

| Cyclopropylacetylene, cyclic acyl imine | Zinc triflate, triethylamine, chiral amino alcohol | Propargyl amine derivative | Excellent | scispace.com |

| Halogenated 4-ethynylcyclohexene | Boronic acid, Pd catalyst | Aryl-substituted 4-ethynylcyclohexene | N/A | uni-rostock.de |

Reactivity and Mechanistic Investigations of Cyclohexene, 4 Ethynyl

Transformations Involving the Ethynyl (B1212043) Group

The terminal alkyne functionality of 4-ethynylcyclohexene is the primary site for a range of chemical transformations, including reduction, hydration, and addition reactions.

Hydrogenation of the ethynyl group can be controlled to yield either the corresponding alkene (4-vinylcyclohexene) or the fully saturated alkane (4-ethylcyclohexane), depending on the catalyst and reaction conditions employed. vaia.com

The selective reduction of an alkyne to a cis-alkene is a synthetically valuable transformation. This is commonly achieved using a "poisoned" catalyst, the most well-known of which is Lindlar's catalyst. oregonstate.edu This heterogeneous catalyst consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. oregonstate.edu The poison deactivates the most active sites on the palladium surface, which prevents the subsequent reduction of the initially formed alkene to an alkane. researchgate.net

The hydrogenation of the alkyne occurs with syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of a cis or (Z)-alkene. 182.160.97 For 4-ethynylcyclohexene, this reaction yields 4-vinylcyclohexene. The mechanism involves the adsorption of hydrogen gas and the alkyne onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. 182.160.97

Other catalysts have also been developed for this selective transformation. A nickel-boride (Ni-B) catalyst, for instance, has been used for the partial hydrogenation of 1-ethynylcyclohexene (B1205888) to 1-vinylcyclohexene, achieving a high yield of 94%. scribd.com Homogeneous palladium(0) catalysts have also shown high stereoselectivity for the formation of (Z)-alkenes from various alkynes. lookchem.com

| Catalyst System | Substrate | Product | Selectivity/Yield | Reference |

| Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Alkyne | cis-Alkene | High selectivity for cis-alkene | oregonstate.edu |

| Nickel-Boride (Ni-B) | 1-Ethynylcyclohexene | 1-Vinylcyclohexene | 94% yield | scribd.com |

| Palladium(0) complex (Ia) | 3-Hexyne | (Z)-3-Hexene | >99.5% (Z)-isomer | lookchem.com |

To achieve complete reduction of the ethynyl group to an alkane, more active catalysts are used. Standard hydrogenation catalysts like palladium on carbon (Pd/C), platinum (Pt), or rhodium (Rh) with hydrogen gas (H₂) will readily reduce the alkyne first to an alkene and then further to the corresponding alkane. 182.160.97

In the case of 4-ethynylcyclohexene, complete hydrogenation would saturate the triple bond to form 4-ethylcyclohexene. If conditions are harsh enough, the double bond within the cyclohexene (B86901) ring may also be reduced, leading to ethylcyclohexane (B155913). drhazhan.com The reaction is typically carried out at room temperature and is highly exothermic. 182.160.97

| Catalyst | Substrate | Product | Notes | Reference |

| Pd/C, H₂ | trans-1-Ethynyl-4-isopropylcyclohexane | trans-1-Ethyl-4-isopropylcyclohexane | Full reduction proceeds quantitatively under mild conditions. | |

| Platinum (Pt) | Alkene | Alkane | Commonly used, effective catalyst. | 182.160.97 |

| Rhodium (Rh) | Alkene | Alkane | Effective catalyst for complete hydrogenation. | 182.160.97 |

The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst. The reaction proceeds via an enol intermediate, which is an alcohol directly bonded to a double-bond carbon. This enol is generally unstable and rapidly rearranges into a more stable carbonyl compound (a ketone or an aldehyde) through a process called keto-enol tautomerism. pressbooks.pubmasterorganicchemistry.comlibretexts.org

For a terminal alkyne like 4-ethynylcyclohexene, the regioselectivity of the hydration can be controlled.

Markovnikov Hydration : In the presence of aqueous sulfuric acid (H₂SO₄) and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, water adds according to Markovnikov's rule. leah4sci.comyoutube.com The hydrogen atom adds to the terminal carbon (the one already bonded to a hydrogen), and the hydroxyl group adds to the internal carbon of the alkyne. The resulting enol intermediate then tautomerizes to form a methyl ketone. For 4-ethynylcyclohexene, this reaction yields 1-(cyclohex-3-en-1-yl)ethan-1-one. almaaqal.edu.iq

Anti-Markovnikov Hydration : Hydroboration-oxidation provides the opposite regioselectivity. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃) across the triple bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. This sequence results in the anti-Markovnikov addition of water, placing the hydroxyl group on the terminal carbon. The enol intermediate formed in this case tautomerizes to an aldehyde.

The keto-enol tautomerism is an equilibrium process catalyzed by either acid or base. pressbooks.pubmedlifemastery.com In acid-catalyzed tautomerism, the enol oxygen is protonated, followed by deprotonation at the carbon to form the ketone. pressbooks.pub In base-catalyzed tautomerism, the enol hydroxyl proton is removed, forming an enolate ion, which is then protonated at the carbon. pressbooks.pub For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto form. pressbooks.publibretexts.org

| Reaction | Reagents | Intermediate | Final Product (from 4-ethynylcyclohexene) | Regioselectivity | Reference |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 1-(Cyclohex-3-en-1-yl)ethan-1-one (a methyl ketone) | Markovnikov | almaaqal.edu.iq |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Enol | 2-(Cyclohex-3-en-1-yl)acetaldehyde (an aldehyde) | Anti-Markovnikov | vaia.com |

The electron-rich π-system of the ethynyl group is susceptible to attack by electrophiles. These reactions are analogous to the electrophilic additions to alkenes.

Addition of Hydrogen Halides (HX) : 4-Ethynylcyclohexene reacts with hydrogen halides such as hydrogen bromide (HBr) or hydrogen chloride (HCl). The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, forming a vinyl halide. libretexts.orgaskfilo.com If two equivalents of HX are used, a second addition occurs, also following Markovnikov's rule, to yield a geminal dihalide (where both halogens are attached to the same carbon). almaaqal.edu.iqaskfilo.com

Addition of Halogens (X₂) : Halogens like bromine (Br₂) and chlorine (Cl₂) also add across the triple bond. The addition of one equivalent of halogen typically results in the formation of a trans-dihaloalkene via a cyclic halonium ion intermediate. almaaqal.edu.iq With an excess of the halogen, a second addition reaction can occur to produce a tetrahaloalkane. almaaqal.edu.iq

| Electrophile | Reagents | Product Type (1 equivalent) | Product Type (2 equivalents) | Key Mechanistic Feature | Reference |

| Hydrogen Halide | HBr, HCl | Vinyl Halide | Geminal Dihalide | Markovnikov's Rule | askfilo.com |

| Halogen | Br₂, Cl₂ | trans-Dihaloalkene | Tetrahaloalkane | Cyclic Halonium Ion | almaaqal.edu.iq |

While less common than electrophilic addition for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is activated or when highly reactive nucleophiles are used. The terminal proton of 4-ethynylcyclohexene is weakly acidic and can be removed by a strong base to form an acetylide anion. This anion is a potent nucleophile itself, but the triple bond can also be attacked directly by other nucleophiles.

A notable example involves the use of organocopper reagents, such as Gilman reagents (lithium dialkylcuprates, R₂CuLi). These are "soft" nucleophiles that are well-suited for conjugate (1,4-) addition to α,β-unsaturated ketones but are generally poor at adding to isolated carbonyls. thieme-connect.demasterorganicchemistry.com Their reaction with alkynes is more complex. While organocuprates are known to react with alkyl halides in S_N2 reactions, their addition to alkynes is a challenging transformation due to the strong bond formed between copper and the alkyne. nih.govscispace.com However, nucleophilic attack on the alkyne is a key step in certain catalyzed reactions. For instance, the enantioselective addition of zinc alkynylides to aldehydes and ketones has been developed, and these reactions can be catalyzed by various metal complexes. nih.gov

| Nucleophile/Catalyst System | Reaction Type | Mechanistic Aspect | Reference |

| Organocuprates (Gilman Reagents) | Conjugate Addition / Substitution | Soft nucleophile, useful for S_N2 and 1,4-additions. | masterorganicchemistry.com |

| Zinc Alkynylides / Chiral Ligands | Addition to Carbonyls | Enantioselective formation of propargylic alcohols. | nih.gov |

Cycloaddition Reactions of the Alkyne

The terminal alkyne functionality of Cyclohexene, 4-ethynyl is a versatile handle for participating in various cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic systems.

[2+2] Cycloadditions (e.g., Photoinduced)

While specific examples of photoinduced [2+2] cycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of such reactions are well-established. These reactions typically involve the photochemical excitation of one component, leading to the formation of a diradical intermediate that can then react with the second component to form a cyclobutane (B1203170) or cyclobutene (B1205218) ring. The feasibility and outcome of such reactions with this compound would depend on factors like the specific reaction partners and photochemical conditions.

Click Chemistry (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govorganic-chemistry.org This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The general mechanism involves the in situ formation of a copper(I) acetylide from the terminal alkyne, which then reacts with an organic azide (B81097). nih.gov

In the context of this compound, this reaction provides a powerful tool for conjugation and the synthesis of more complex molecules. For instance, the reaction of this compound with an appropriate azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, would yield the corresponding 1-(cyclohex-3-en-1-yl)-4-substituted-1H-1,2,3-triazole. nih.govmdpi.com The use of ligands can further accelerate the reaction and protect sensitive biomolecules from oxidation. nih.gov

A study demonstrated the successful synthesis of a triazole from 4-ethynyl cyclohexene with a reported yield of 84%. cuni.cz The reaction's efficiency makes it a valuable strategy in various fields, including drug discovery, materials science, and bioconjugation. wikipedia.orgnih.govmdpi.com

Table 1: Exemplary Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

| Alkyne | Azide Partner | Catalyst System | Product | Yield (%) | Reference |

| This compound | Not specified | Not specified | 4-substituted triazole | 84 | cuni.cz |

This table is illustrative and based on a reported yield for a similar reaction.

Other Multicomponent and Cascade Cyclizations

This compound can participate in various other multicomponent and cascade cyclization reactions, often catalyzed by transition metals. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot.

One notable example is a copper-catalyzed three-component cascade reaction involving an aldehyde, an alkyne, and another component, which can lead to the formation of perifused tricycles. chinesechemsoc.org In a specific instance, 1-ethynylcyclohexene (a constitutional isomer of this compound) was shown to undergo a three-component cascade reaction to form a tetracyclic product in a 51% yield. chinesechemsoc.orgchinesechemsoc.org This highlights the potential of the ethynylcyclohexene scaffold in such complex transformations.

Furthermore, research has shown that ethynylcyclohexene sulfides can undergo a cascade cyclization with azodicarboxylates to produce richly functionalized tetrahydroindoles in good yields. acs.org This transformation proceeds through a diazacyclobutene intermediate which then undergoes electrocyclic ring opening. acs.org

Another type of cycloaddition involves the reaction of 1-ethynylcyclohexene with 2-pyrones in the presence of an alkynylaluminum reagent, affording substituted aromatic compounds. nih.gov Additionally, thermal cycloaddition reactions between sydnones and 1-ethynylcyclohexene have been reported to produce 4-cyclohexenyl-1-phenyl-1H-pyrazole with high regioselectivity and a 71% yield. whiterose.ac.uk

Recent studies have also explored the use of 1-ethynylcyclohexene in multicomponent reactions for the synthesis of 2-quinolone derivatives, achieving a 52% yield. rsc.org

Table 2: Examples of Multicomponent and Cascade Cyclizations Involving Ethynylcyclohexene Derivatives

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Yield (%) | Reference |

| Three-component cascade | 1-Ethynylcyclohexene, Aldehyde, etc. | Copper salt | Tetracycle | 51 | chinesechemsoc.orgchinesechemsoc.org |

| Cascade cyclization | Ethynylcyclohexene sulfide, Azodicarboxylate | None (thermal) | Tetrahydroindole | 72-83 | acs.org |

| [4+2] Cycloaddition | 1-Ethynylcyclohexene, 2-Pyrone | Alkynylaluminum reagent | Substituted aromatic | Moderate | nih.gov |

| Thermal cycloaddition | 1-Ethynylcyclohexene, Sydnone | None (thermal) | Pyrazole | 71 | whiterose.ac.uk |

| Multicomponent reaction | 1-Ethynylcyclohexene, etc. | Not specified | 2-Quinolone derivative | 52 | rsc.org |

Transformations Involving the Cyclohexene Double Bond

The double bond within the cyclohexene ring of this compound provides another site for chemical reactivity, particularly for electrophilic addition reactions.

Electrophilic Addition Reactions

Electrophilic addition to the cyclohexene double bond is a characteristic reaction of this moiety. The π electrons of the double bond act as a nucleophile, attacking an electrophilic species.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the cyclohexene double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. almaaqal.edu.iqpressbooks.pub This two-step process involves the initial protonation of the double bond by the hydrogen halide to form a carbocation intermediate. pressbooks.pub The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation. almaaqal.edu.iq

In the case of this compound, the two carbons of the double bond are secondary. Protonation of either carbon would lead to a secondary carbocation. The subsequent attack of the halide anion (X⁻) on the carbocation intermediate yields the final alkyl halide product. pressbooks.pub It is important to note that the reaction of alkynes with HX is generally slower than that of alkenes. almaaqal.edu.iq

The presence of the ethynyl group could potentially influence the stability of the carbocation intermediate through electronic effects, but detailed mechanistic studies specifically on this compound were not found in the provided search results. However, general principles of hydrohalogenation of substituted cyclohexenes would apply. pressbooks.pubyoutube.com

Hydration and Hydroboration-Oxidation

The terminal alkyne of 4-ethynylcyclohexene is susceptible to hydration reactions, which yield carbonyl compounds. The regiochemical outcome of the hydration is dependent on the reaction conditions, leading to either a ketone or an aldehyde.

Mercury(II)-Catalyzed Hydration (Markovnikov Addition) In the presence of a mercury(II) sulfate catalyst in aqueous sulfuric acid, the hydration of the ethynyl group follows Markovnikov's rule. The initial reaction adds a hydroxyl group to the more substituted carbon of the alkyne, forming an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.org For 4-ethynylcyclohexene, this reaction produces 4-acetylcyclohexene. libretexts.org

Hydroboration-Oxidation (Anti-Markovnikov Addition) A complementary method for alkyne hydration is the two-step hydroboration-oxidation sequence. This reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the terminal, less sterically hindered carbon of the alkyne. libretexts.orgwikipedia.org To prevent reaction with both pi bonds of the alkyne, sterically hindered borane reagents such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. libretexts.orgsmolecule.com The intermediate organoborane is then oxidized in a subsequent step using hydrogen peroxide and a base (e.g., NaOH). wikipedia.org This process initially forms an enol where the hydroxyl group is on the terminal carbon, which then tautomerizes to the final aldehyde product. libretexts.orgaakash.ac.in In the case of 4-ethynylcyclohexene, the product is (cyclohex-3-en-1-yl)acetaldehyde.

| Reaction Type | Reagents | Regioselectivity | Intermediate | Final Product |

| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Enol (OH on internal C) | 4-Acetylcyclohexene |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Enol (OH on terminal C) | (Cyclohex-3-en-1-yl)acetaldehyde |

Catalytic Hydrogenation of the Alkene

Catalytic hydrogenation is a fundamental process for saturating double and triple bonds. libretexts.org In a molecule like 4-ethynylcyclohexene, which contains both an alkene and an alkyne, achieving selective hydrogenation of the alkene is a significant chemoselectivity challenge. Typically, alkynes are more reactive than alkenes towards hydrogenation on the surface of metal catalysts such as platinum, palladium, and nickel. scribd.com This is because alkynes adsorb more strongly to the catalyst surface.

The standard outcome of catalytic hydrogenation of an enyne is the preferential reduction of the alkyne. scribd.com The reaction proceeds in a stepwise manner. Using a standard catalyst like palladium on carbon (Pd/C) with H₂, the alkyne would first be reduced to an alkene (4-vinylcyclohexene), which would then be further reduced to an alkane (4-ethylcyclohexene). The original double bond in the cyclohexene ring would also be hydrogenated, ultimately leading to ethylcyclohexane.

To selectively hydrogenate the alkene in the presence of the alkyne, specialized catalytic systems are required. This often involves using catalysts that are "poisoned" or modified to reduce their activity towards the alkyne, or catalyst systems where the alkene coordinates more favorably than the alkyne. For instance, certain rhodium or ruthenium catalysts can sometimes provide selectivity for alkene hydrogenation in enyne systems under specific conditions. Another approach involves the use of frustrated Lewis pair (FLP) catalysts, which have shown activity for the hydrogenation of various alkenes and internal alkynes under mild conditions. researchgate.net However, achieving selective hydrogenation of the cyclohexene double bond in 4-ethynylcyclohexene while preserving the ethynyl group remains a difficult transformation that requires carefully tailored catalytic methods.

| Catalyst System | Expected Selectivity | Potential Products |

| Pd/C, PtO₂, or Raney Ni | Alkyne > Alkene | 4-Vinylcyclohexene, 4-Ethylcyclohexene, Ethylcyclohexane |

| Lindlar's Catalyst | Alkyne -> (Z)-Alkene | 4-((Z)-Vinyl)cyclohexene |

| Specialized Rh or Ru catalysts | May favor Alkene | 4-Ethynylcyclohexane |

Oxidation Reactions of the Cyclohexene Ring (e.g., Epoxidation)

The double bond within the cyclohexene ring can undergo various oxidation reactions, with epoxidation being a primary example. Epoxidation converts the alkene into an epoxide, a versatile three-membered ring containing oxygen, which can be opened by various nucleophiles to introduce new functional groups stereospecifically. wpmucdn.com

Peroxyacid Epoxidation A common method for epoxidation involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wpmucdn.com The reaction is typically carried out in an inert solvent like dichloromethane. The peroxyacid delivers an oxygen atom to the alkene in a concerted step, forming the epoxide, 4-ethynyl-7-oxabicyclo[4.1.0]heptane. This method is generally effective, although controlling the pH with a buffer like sodium bicarbonate (NaHCO₃) can be crucial to prevent the acidic byproduct from opening the newly formed epoxide ring. wpmucdn.com

Electrocatalytic Epoxidation More recently, advanced electrochemical methods have been developed for olefin epoxidation under mild conditions. d-nb.infonih.gov One such approach uses a palladium oxide (PdO) catalyst in the presence of bromide ions (Br⁻). This system has demonstrated high efficiency for the conversion of cyclohexene to cyclohexene oxide, with over 99% selectivity and high yields (>80%). d-nb.info This electrocatalytic strategy is applicable to a broad range of olefins and represents a more sustainable alternative to traditional methods that use potentially hazardous oxidants. d-nb.infonih.gov

| Method | Reagents/Conditions | Product | Key Features |

| Peroxyacid Epoxidation | m-CPBA, CH₂Cl₂ | 4-Ethynyl-7-oxabicyclo[4.1.0]heptane | Well-established, widely used method. wpmucdn.com |

| Electrocatalytic Epoxidation | PdO catalyst, Br⁻, electrolysis | 4-Ethynyl-7-oxabicyclo[4.1.0]heptane | High selectivity and yield, mild conditions, sustainable. d-nb.infonih.gov |

Diels-Alder Reactions as a Dienophile or Diene Component

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org It involves the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). wikipedia.orgorganic-chemistry.org

4-Ethynylcyclohexene as a Dienophile In its native state, 4-ethynylcyclohexene is not a conjugated diene. Its most direct role in a Diels-Alder reaction is as a dienophile, utilizing either the double bond of the cyclohexene ring or the triple bond of the ethynyl group. organic-chemistry.org

Alkene as Dienophile: The double bond in the cyclohexene ring can react with a conjugated diene (e.g., 1,3-butadiene) to form a new bicyclic or polycyclic system. The reaction is typically promoted by heat and is highly stereospecific. The reactivity of the cyclohexene double bond as a dienophile is moderate but can be enhanced by the presence of electron-withdrawing groups, although the ethynyl group is relatively neutral in this regard. organic-chemistry.org

Alkyne as Dienophile: The ethynyl triple bond can also serve as the dienophile. organic-chemistry.org Reaction with a conjugated diene would result in the formation of a cyclohexadiene ring fused to the original cyclohexene ring. The initial adduct still contains a double bond and could potentially undergo a second Diels-Alder reaction if not sterically hindered. organic-chemistry.org

The choice of which π-system acts as the dienophile can often be controlled by the specific diene used and the reaction conditions. Lewis acid catalysis can also be employed to accelerate the reaction and influence its regioselectivity. iitk.ac.in

4-Ethynylcyclohexene as a Diene Component For 4-ethynylcyclohexene to act as the 4π diene component, it would first need to be chemically modified to introduce a conjugated diene system. For example, oxidation to form a cyclohexadienyl system could precede a Diels-Alder reaction. As it stands, it cannot directly participate as the diene.

Chemoselective and Regioselective Transformations of Both Functionalities

A key aspect of the chemistry of 4-ethynylcyclohexene is the ability to selectively transform one functional group while leaving the other intact. This chemoselectivity is crucial for multi-step syntheses.

Selective Hydroboration: As discussed, the hydroboration of the alkyne can be achieved selectively. Research on the related 1-ethynylcyclohex-1-ene has shown that titanium-based catalysts can selectively catalyze the hydroboration of the alkyne triple bond, leaving the internal double bond of the cyclohexene ring untouched. nih.govacs.org This high degree of chemoselectivity allows for the synthesis of (E)-alkenyl boronate esters from enynes. nih.gov

Selective Hydrogenation: Catalytic hydrogenation can be tuned to be highly chemoselective. For example, using a copper-modified nickel-boride (Ni-B) catalyst for the hydrogenation of 1-ethynylcyclohexene resulted in 94% yield of the corresponding vinylcyclohexene, with no further reduction to ethylcyclohexane observed. drhazhan.com This demonstrates that the alkyne can be selectively reduced to an alkene without affecting the ring's double bond.

Selective Carboboration: The alkyne can undergo regio- and stereoselective 1,2-carboboration. Using a heterogeneous copper-N-heterocyclic carbene polymer catalyst, 1-ethynylcyclohexene reacted with bis(pinacolato)diboron (B136004) to afford the corresponding trisubstituted alkenylboronate with excellent yield and high regioselectivity. nih.gov

Selective Hydrophosphination: Palladium-catalyzed hydrophosphination of 1-ethynylcyclohexene has been shown to proceed with high regioselectivity, providing a route to vinylphosphines. nih.gov

These examples highlight the sophisticated control that can be exerted over the reactivity of 4-ethynylcyclohexene, enabling the targeted modification of either the alkyne or the alkene functionality.

Stereochemical Control in Reactions of this compound

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. The reactions of 4-ethynylcyclohexene offer several opportunities for stereochemical control.

Diastereoselectivity in Addition Reactions: Reactions involving the addition to the cyclohexene double bond, such as catalytic hydrogenation and epoxidation, are typically diastereoselective. The reagents will preferentially attack from the less sterically hindered face of the ring. Furthermore, both catalytic hydrogenation and hydroboration are stereospecific syn-additions, meaning that both new atoms add to the same face of the π-system. wikipedia.orglibretexts.org For catalytic hydrogenation on a flat metal surface, both hydrogen atoms add from the same side. libretexts.org Similarly, in hydroboration, the B-H bond adds across the double bond in a concerted, syn-fashion. wikipedia.org

Stereoselectivity in Diels-Alder Reactions: The Diels-Alder reaction is highly stereoselective, with the relative stereochemistry of the dienophile being retained in the product. iitk.ac.in When a cyclic dienophile like 4-ethynylcyclohexene reacts, there is a strong preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state. organic-chemistry.org This provides reliable control over the stereochemistry of the newly formed ring junction.

Enantioselective Transformations: Introducing chirality in a controlled manner is a significant challenge. Research has shown that enantioselective reactions are possible with substrates like ethynylcyclohexene. For example, the enantioselective addition of alkyne nucleophiles to carbonyl groups has been achieved using chiral catalysts. scispace.com In another study, the hydrophosphination of 1-ethynylcyclohexene using a chiral palladium catalyst was investigated as a method to create a stereogenic phosphorus center, achieving a moderate enantiomeric excess of 42%. nih.gov These studies demonstrate the potential for developing asymmetric syntheses starting from 4-ethynylcyclohexene.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.

In the ¹H NMR spectrum of 4-ethynylcyclohexene, distinct signals are expected for the acetylenic, vinylic, allylic, and aliphatic protons. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Vinylic Protons: The two protons on the carbon-carbon double bond (C=C) are expected to appear in the downfield region, typically between 5.5 and 6.0 ppm. Their signal would likely be a multiplet due to coupling with each other and with the adjacent allylic protons.

Acetylenic Proton: The terminal alkyne proton (≡C-H) characteristically appears as a singlet or a narrow triplet in the range of 2.0-3.0 ppm.

Allylic and Aliphatic Protons: The protons on the carbon atoms adjacent to the double bond (allylic) and the other saturated carbons of the cyclohexene (B86901) ring would produce complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The unique proton at the C-4 position, which is bonded to both an sp³ carbon and the ethynyl (B1212043) group, would have a distinct chemical shift within this range.

The coupling patterns (spin-spin splitting) between adjacent protons provide definitive proof of the connectivity within the molecule. For instance, the vinylic protons would show coupling to the allylic protons, confirming the position of the double bond within the ring.

A proton-decoupled ¹³C NMR spectrum of 4-ethynylcyclohexene would display eight distinct signals, corresponding to the eight carbon atoms in unique electronic environments.

Alkene Carbons: The two sp² hybridized carbons of the C=C double bond are expected to resonate in the downfield region of approximately 120-140 ppm. oregonstate.edu

Alkyne Carbons: The two sp hybridized carbons of the C≡C triple bond typically appear in the range of 65-90 ppm. pdx.edu The substituted carbon would be more deshielded (further downfield) than the terminal one.

Aliphatic Carbons: The four sp³ hybridized carbons of the cyclohexene ring would be found in the upfield region of the spectrum, generally between 20-45 ppm. oregonstate.edu The carbon at position 4, bonded to the ethynyl group, would be distinguishable from the other aliphatic carbons.

The following table outlines the expected chemical shift ranges for the carbon atoms in 4-ethynylcyclohexene.

| Carbon Type | Number of Carbons | Expected Chemical Shift (δ) ppm |

| Alkene (C=C) | 2 | 120 - 140 |

| Alkyne (C≡C) | 2 | 65 - 90 |

| Aliphatic (sp³) | 4 | 20 - 45 |

This interactive table summarizes the generally accepted chemical shift ranges for the specified carbon types. oregonstate.edupdx.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would definitively establish the connectivity of the protons in the cyclohexene ring, for example, by showing cross-peaks between the vinylic and allylic protons. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. libretexts.org It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For 4-ethynylcyclohexene, it would show cross-peaks between each protonated carbon and its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between carbons and protons over two or three bonds (and sometimes four). libretexts.org This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the acetylenic proton and the C-4 carbon of the ring, confirming the location of the ethynyl substituent. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. savemyexams.com The spectrum for 4-ethynylcyclohexene is expected to show characteristic absorption bands for the alkyne and alkene groups.

| Functional Group | Bond Vibration | Expected Absorption (Wavenumber, cm⁻¹) | Peak Intensity |

| Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | ~2100-2140 | Weak to Medium |

| Alkene | =C-H stretch | ~3000-3100 | Medium |

| Alkene | C=C stretch | ~1640-1680 | Medium |

| Alkane | C-H stretch | <3000 | Strong |

This interactive table presents the characteristic IR absorption frequencies for the key functional groups in 4-ethynylcyclohexene. vscht.czuobabylon.edu.iq

The presence of a sharp peak around 3300 cm⁻¹ (≡C-H stretch) and a peak in the 2100-2140 cm⁻¹ region (C≡C stretch) would be strong evidence for a terminal alkyne. Similarly, peaks just above 3000 cm⁻¹ (=C-H stretch) and around 1650 cm⁻¹ (C=C stretch) would confirm the cyclohexene double bond. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For 4-ethynylcyclohexene (C₈H₁₀), the molecular weight is 106.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 106.

The fragmentation of the molecular ion provides structural clues. libretexts.org The fragmentation of cyclohexene itself often proceeds via a retro-Diels-Alder reaction, leading to a characteristic fragment. docbrown.info For 4-ethynylcyclohexene, fragmentation would likely involve the loss of small, stable molecules or radicals. Possible fragmentation pathways could include the loss of an acetylene (B1199291) molecule (C₂H₂) or ethylene (B1197577) (C₂H₄), leading to significant fragment ions that help in deducing the original structure. fiveable.melibretexts.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals of the parent compound, a volatile liquid, can be challenging, this technique is often applied to its solid derivatives.

Scientific literature contains numerous examples where derivatives of related compounds, such as 1-ethynylcyclohexene (B1205888) and ethynylcyclohexane (B1294493), have been synthesized and their structures unambiguously confirmed by single-crystal X-ray diffraction. researchgate.net For instance, studies on the products of reactions involving the ethynyl group, such as addition or coupling reactions, often use X-ray crystallography to determine the stereochemistry and regiochemistry of the resulting, more complex molecules. xmu.edu.cnnih.gov Although specific crystallographic data for derivatives of Cyclohexene, 4-ethynyl- were not found in the surveyed literature, this remains a critical method for the absolute structural proof of any new derivatives that may be synthesized.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties of Conjugated Systems (e.g., Alkynyl-Functionalized Systems)

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For organic compounds, this technique is particularly sensitive to the presence of conjugated π-electron systems, which are characteristic of molecules containing alternating single and multiple bonds. The compound 4-ethynylcyclohexene possesses such a system, where the carbon-carbon triple bond (alkynyl group) is in conjugation with the carbon-carbon double bond of the cyclohexene ring. This conjugation is the primary determinant of its photophysical properties.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like 4-ethynylcyclohexene, the most significant electronic transition is the π → π* transition. This involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The energy gap between the HOMO and LUMO decreases as the extent of conjugation in a molecule increases. libretexts.org This phenomenon is crucial for understanding the UV-Vis spectrum of 4-ethynylcyclohexene.

A direct comparison with non-conjugated systems illustrates the effect of conjugation. For example, an isolated double bond, as in ethene, absorbs at a wavelength of about 165 nm, while an isolated triple bond absorbs at even shorter wavelengths. libretexts.org These absorptions are in the far UV region and often outside the range of standard spectrophotometers. However, when these multiple bonds are conjugated, the λmax (wavelength of maximum absorbance) shifts to longer, more readily observable wavelengths, an effect known as a bathochromic shift. libretexts.org

The extent of this shift is directly related to the length of the conjugated system. Each additional double or triple bond incorporated into a conjugated system further decreases the HOMO-LUMO energy gap, resulting in a progressive shift of the λmax to a longer wavelength. libretexts.orglibretexts.org This is often accompanied by an increase in the molar absorptivity (ε), the measure of how strongly the molecule absorbs light at that wavelength. This is referred to as a hyperchromic effect. libretexts.org

The following table provides UV-Vis absorption data for a series of conjugated molecules, demonstrating the bathochromic shift with increasing conjugation.

| Compound | Structure | λmax (nm) | Molar Absorptivity (ε) |

| Ethene | CH₂=CH₂ | 165 | 15,000 |

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | 217 | 21,000 |

| 1,3,5-Hexatriene | CH₂=CH-CH=CH-CH=CH₂ | 258 | 35,000 |

This table illustrates the effect of increasing conjugation on the UV-Vis absorption maximum.

While specific experimental UV-Vis data for isolated 4-ethynylcyclohexene is not extensively documented in the literature, its properties can be inferred from related structures. The conjugation of a double bond and a triple bond also results in a bathochromic shift. For instance, the introduction of an ethynyl group to a chromophore can significantly alter its photophysical properties. nih.gov

The following table details the UV-Vis absorption data for the aforementioned zinc phthalocyanine (B1677752) derivatives.

| Compound | Solvent | B Band λmax (nm) | Q Band λmax (nm) |

| Zinc Phthalocyanine with 1-ethynylcyclohex-1-ene substituents | THF | 384 | 721 |

| Zinc Phthalocyanine with ethynylcyclohexane substituents | THF | 352 | 678 |

Data from a study on substituted zinc phthalocyanines, illustrating the electronic influence of the ethynylcyclohexene moiety compared to a non-conjugated analogue. d-nb.info

The comparison between the ethynylcyclohex-1-ene substituted phthalocyanine and the one substituted with the non-conjugated ethynylcyclohexane group is particularly revealing. The notable red shift in both the B and Q bands for the conjugated system underscores the electronic contribution of the conjugated enyne substituent. d-nb.info This provides strong evidence for the role of the conjugated system in 4-ethynylcyclohexene in absorbing light at longer wavelengths than its non-conjugated components would suggest.

Computational and Theoretical Studies on Cyclohexene, 4 Ethynyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.gov These calculations solve the Schrödinger equation for the molecule to provide information about its wave function, from which various properties can be derived. For Cyclohexene (B86901), 4-ethynyl, these calculations would elucidate the distribution of electrons within the molecule, identify the energies and shapes of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determine its dipole moment and polarizability.

Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are commonly employed for this purpose. nrel.gov The choice of method and basis set is crucial for obtaining accurate results and is often a trade-off between computational cost and accuracy. For a molecule of this size, DFT methods like B3LYP with a basis set such as 6-31G(d,p) would offer a good balance.

Table 1: Predicted Electronic Properties of Cyclohexene, 4-ethynyl

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | TBD |

| LUMO Energy | Data not available | TBD |

| Energy Gap (HOMO-LUMO) | Data not available | TBD |

| Dipole Moment | Data not available | TBD |

| Polarizability | Data not available | TBD |

Note: Specific calculated values for this compound are not readily found in published literature. This table serves as a template for how such data would be presented.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the cyclohexene ring is a key determinant of its reactivity and physical properties. For this compound, the ethynyl (B1212043) group can exist in either an axial or an equatorial position. Conformational analysis aims to identify all stable conformers and the energy barriers between them, thus mapping the potential energy surface or energy landscape of the molecule. researchgate.net

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the energy of each resulting geometry. The results of such a scan would reveal the relative energies of the axial and equatorial conformers of this compound, and the transition states connecting them. It is generally expected that the equatorial conformer would be more stable due to reduced steric hindrance. pressbooks.pub The energy landscape provides a comprehensive picture of the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.00 (Reference) | >95% (Hypothetical) |

| Axial | ~2-3 (Hypothetical) | <5% (Hypothetical) |

| Transition State | ~5-7 (Hypothetical) | - |

Note: These values are hypothetical based on general principles of conformational analysis of substituted cyclohexanes and are not from specific calculations on this compound.

Reaction Mechanism Modeling via Density Functional Theory (DFT)

DFT is a widely used computational method to study the mechanisms of chemical reactions. mdpi.com For this compound, DFT calculations can be used to model various reactions, such as cycloadditions, electrophilic additions to the double bond, or reactions involving the ethynyl group. These calculations provide detailed information about the reaction pathway, including the structures of reactants, products, intermediates, and transition states. beilstein-journals.org

A key aspect of reaction mechanism modeling is the identification and characterization of transition states. youtube.com A transition state is a first-order saddle point on the potential energy surface, and its structure corresponds to the highest energy point along the reaction coordinate. ucsb.edu Vibrational frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. q-chem.com

The energy difference between the reactants and the transition state is the activation energy, which is a critical parameter for determining the reaction rate. e3s-conferences.org By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Many reactions involving this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. DFT calculations can be invaluable in predicting the outcome of such reactions. rsc.org By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, the major product can be predicted. researchgate.net For example, in an electrophilic addition to the double bond, DFT could predict whether the electrophile adds to C1 or C2 and whether the addition occurs syn or anti to the ethynyl group.

Table 3: Hypothetical DFT Results for a Diels-Alder Reaction

| Parameter | Pathway A (endo) | Pathway B (exo) |

|---|---|---|

| Activation Energy (kcal/mol) | 25.0 (Hypothetical) | 27.5 (Hypothetical) |

| Reaction Energy (kcal/mol) | -30.0 (Hypothetical) | -28.0 (Hypothetical) |

| Predicted Major Product | endo |

Note: This table illustrates how DFT data would be used to predict the stereoselectivity of a reaction. The values are hypothetical.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a compound. youtube.com

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are often compared with experimental data to aid in spectral assignment. nih.gov

Similarly, the vibrational frequencies of this compound can be calculated. youtube.com These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. The calculated vibrational spectrum can be compared with an experimental IR or Raman spectrum to identify characteristic functional group vibrations and to confirm the molecule's structure. youtube.com It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational method. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| ¹H NMR (alkynyl-H) | Data not available | Data not available |

| ¹³C NMR (alkynyl-C) | Data not available | Data not available |

| IR (C≡C stretch) | Data not available | Data not available |

| IR (C=C stretch) | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. nih.gov An MD simulation solves Newton's equations of motion for the atoms in a molecule, generating a trajectory of atomic positions and velocities over time. rug.nl

For this compound, an MD simulation could be used to explore its conformational flexibility in more detail than a static conformational analysis. researchgate.net By simulating the molecule at a given temperature, one could observe the transitions between the axial and equatorial conformers and calculate the free energy landscape associated with these changes. acs.org This would provide a more dynamic picture of the molecule's behavior and the relative populations of its conformers in a solvent environment.

Applications of Cyclohexene, 4 Ethynyl in Advanced Materials Research

Monomer in Polymerization Chemistry

The dual reactivity of Cyclohexene (B86901), 4-ethynyl, stemming from its alkene and alkyne functionalities, makes it a candidate for several polymerization strategies.

Synthesis of Poly(cyclohexene, 4-ethynyl)

Direct homopolymerization of this compound to yield poly(this compound) is not a widely documented process in scientific literature. The presence of two distinct polymerizable groups, the cyclohexene double bond and the ethynyl (B1212043) triple bond, complicates direct polymerization. Traditional polymerization methods might lead to cross-linking or a mixture of different repeating units, making it challenging to obtain a well-defined linear polymer. The synthesis of polymers from diethynylarenes has been explored, often resulting in branched or cross-linked materials due to the reactivity of both acetylene (B1199291) bonds nih.gov.

Copolymerization with Other Monomers

The distinct reactivity of the double and triple bonds in this compound allows for its potential inclusion as a comonomer in various polymerization processes. For instance, the cyclohexene moiety could be incorporated into a polymer chain via coordination polymerization with other cyclic or vinyl monomers. Subsequently, the pendant ethynyl groups would be available for post-polymerization modification, such as "click" chemistry reactions, allowing for the grafting of side chains or the attachment of functional molecules. This approach offers a pathway to synthesize functional polymers with tailored properties. While specific examples of copolymerization involving this compound are not extensively reported, the copolymerization of ethylene (B1197577) with various vinyl monomers is a well-established field, and the principles could be extended to monomers with alkyne functionalities mdpi.com.

Ring-Opening Metathesis Polymerization (ROMP) Potential

The cyclohexene moiety of this compound suggests its potential as a monomer in Ring-Opening Metathesis Polymerization (ROMP). However, cyclohexene itself has low ring strain and is generally not readily polymerizable via ROMP under standard conditions acs.orgnih.gov. Despite this, research has shown that monomers containing both a cyclohexene and a terminal alkyne can undergo a fast tandem ring-opening/ring-closing metathesis polymerization acs.orgnih.govsemanticscholar.org. In this process, the ruthenium catalyst reacts with the alkyne to form a vinylidene intermediate, which then initiates the ring-opening of the cyclohexene. This advanced polymerization technique can produce polymers with controlled molecular weights and narrow polydispersity indices acs.orgnih.gov. The resulting polymer contains a diene on the backbone, which can be further functionalized acs.orgnih.gov.

Table 1: Comparison of Polymerization Potential for this compound

| Polymerization Method | Applicability to this compound | Potential Outcome | Key Considerations |

| Homopolymerization | Limited documentation; potential for cross-linking. | Branched or cross-linked polymer. | Difficulty in controlling the polymerization of two different functional groups. |

| Copolymerization | Feasible; allows for post-polymerization modification. | Linear copolymers with pendant ethynyl groups. | Selection of appropriate comonomer and polymerization conditions to selectively polymerize one group. |

| ROMP | Possible via tandem ring-opening/ring-closing mechanism. | Linear polymer with a diene backbone. | Requires specific catalysts (e.g., third-generation Grubbs catalyst) and controlled reaction conditions. acs.orgnih.gov |

Building Block for Conjugated Polymers and Oligomers

The terminal ethynyl group in this compound makes it a valuable building block for the synthesis of π-conjugated polymers and oligomers. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Sonogashira coupling reaction, a palladium-copper catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for constructing such systems mdpi.comresearchgate.net.

This compound could be coupled with various dihaloarenes to introduce the cyclohexene moiety as a non-aromatic, flexible spacer within the conjugated backbone. This could influence the polymer's solubility, morphology, and optoelectronic properties. The introduction of ethynylene linkages into polymer backbones is known to affect the planarity of the polymer chains and, consequently, their electronic properties mdpi.com. While direct examples using this compound are not prevalent, the synthesis of polymers containing ethynylene and phenylene-ethynylene units is a well-established strategy for creating novel conjugated materials researchgate.net.

Development of Hybrid Materials and Nanostructures

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, can exhibit synergistic properties not found in the individual constituents nih.gov. The ethynyl group of this compound is particularly well-suited for the creation of such materials. For instance, it can readily participate in azide-alkyne "click" chemistry, a highly efficient and versatile reaction. This allows for the covalent attachment of this compound to surfaces of inorganic nanoparticles (e.g., silica, gold, quantum dots) that have been functionalized with azide (B81097) groups. Subsequent polymerization of the cyclohexene moiety could then lead to the formation of a polymer shell around the inorganic core, creating core-shell nanostructures.

Furthermore, the principles of preparing MXene-organic hybrids, where surface functional groups on the MXene flakes interact with organic molecules, could be adapted for this compound mdpi.com. The alkyne group could potentially interact with the surface of certain 2D materials, or the molecule could be incorporated into a polymer matrix that is then used to exfoliate and stabilize MXene sheets.

Ligands in Coordination Chemistry and Catalysis

The double and triple bonds of this compound can act as π-ligands, coordinating to transition metal centers. The formation of coordination complexes can significantly alter the electronic properties and reactivity of the organic molecule and the metal center. While there are no specific reports detailing the use of this compound as a ligand, the principles of coordination chemistry suggest its potential in this area.

The alkyne and alkene moieties can coordinate to a metal in a variety of modes, including η²-coordination. The geometry and electronic properties of the resulting metal complex would depend on the nature of the metal and the other ligands present. Such coordination could be a strategy to modulate the catalytic activity of a metal center or to assemble novel supramolecular structures. For example, ligands containing ethynyl groups have been used to construct coordination networks with diverse topologies and interesting photophysical properties rsc.org. The reactivity of cyclohexene in catalytic oxidation reactions is also an area of active research, and the presence of the ethynyl group could influence the interaction of the molecule with the catalyst nih.govmdpi.com.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

A primary focus of future research will be the establishment of sustainable and green synthetic pathways to 4-ethynylcyclohexene. Current synthetic strategies may involve multiple steps, harsh reaction conditions, and the generation of considerable chemical waste. To address these challenges, researchers are expected to investigate several innovative approaches:

Renewable Feedstocks: Exploration of biosynthetic routes or the use of renewable starting materials, such as those derived from biomass, could provide a more sustainable alternative to petrochemical-based syntheses.

Atom Economy: The design of new catalytic reactions that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. This includes the development of direct C-H ethynylation methods on a cyclohexene (B86901) scaffold, which would significantly reduce byproduct formation.

Green Reaction Conditions: The use of environmentally benign solvents, such as water or supercritical fluids, or even solvent-free reaction conditions, will be crucial in minimizing the environmental impact of the synthesis.

Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, efficiency, and scalability. Developing a continuous process for the synthesis of 4-ethynylcyclohexene could lead to a more economical and sustainable production method.

Exploration of Novel Catalytic Transformations

The dual functionality of 4-ethynylcyclohexene makes it a versatile substrate for a wide range of catalytic transformations, opening avenues for the synthesis of complex molecular architectures. Future research is anticipated to delve into:

Tandem and Cascade Reactions: Designing catalytic systems that can orchestrate sequential transformations of the alkene and alkyne groups in a single pot will enable the rapid construction of intricate polycyclic and heterocyclic structures.

Asymmetric Catalysis: The development of enantioselective catalytic methods will be critical for accessing chiral derivatives of 4-ethynylcyclohexene, which are of high value in medicinal chemistry and materials science.

Metathesis Reactions: The alkene moiety can participate in ring-opening metathesis polymerization (ROMP) to produce polymers with a pendant alkyne group, which can be further functionalized. Intramolecular enyne metathesis also presents a powerful strategy for the synthesis of novel bicyclic systems.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Transformation | Potential Outcome |

| Tandem Cycloadditions | Rapid construction of polycyclic systems |

| Asymmetric Hydrogenation | Access to chiral cyclohexene derivatives |

| Enyne Metathesis | Synthesis of novel bicyclic structures |

| Post-Polymerization Modification | Functional polymers with tailored properties |

Integration into Complex Supramolecular Architectures

The rigid, linear nature of the ethynyl (B1212043) group combined with the conformational flexibility of the cyclohexene ring makes 4-ethynylcyclohexene an attractive building block for supramolecular chemistry. Future investigations will likely focus on:

Self-Assembly: Utilizing non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking to guide the self-assembly of 4-ethynylcyclohexene into well-defined, higher-order structures like nanotubes, vesicles, and organogels.

Metal-Organic Frameworks (MOFs): The terminal alkyne can serve as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Molecular Encapsulation: Designing host-guest systems where 4-ethynylcyclohexene is encapsulated within a larger molecular container could be used to control its reactivity and study its behavior in confined spaces.

Advanced Applications in Functional Materials with Tunable Properties

The reactivity of 4-ethynylcyclohexene provides a versatile platform for the creation of advanced functional materials with properties that can be precisely controlled. Key research directions include:

"Click" Chemistry: The terminal alkyne is readily amenable to "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide array of functional groups onto a polymer backbone, enabling the fine-tuning of material properties.

Responsive Materials: Incorporating 4-ethynylcyclohexene into polymer networks could lead to the development of "smart" materials that respond to external stimuli such as light, temperature, or pH.

Conjugated Polymers: The ethynyl group can be used to extend the π-conjugation of polymeric systems, creating materials with interesting electronic and optical properties for applications in organic electronics, such as sensors and organic light-emitting diodes (OLEDs).

The potential applications of materials derived from 4-ethynylcyclohexene are summarized below.

| Material Type | Potential Application |

| Cross-linked Polymers | Adhesives, coatings, and composites |

| Functionalized Polymers | Drug delivery, sensing, and catalysis |

| Conjugated Materials | Organic electronics and photonics |

Synergistic Experimental and Computational Research Approaches

The integration of experimental and computational methods will be instrumental in accelerating the pace of discovery and innovation in the chemistry of 4-ethynylcyclohexene. This synergistic approach will involve:

Mechanistic Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and selectivity.

Predictive Modeling: Employing quantum chemical calculations to predict the electronic, optical, and mechanical properties of new materials derived from 4-ethynylcyclohexene, thereby guiding experimental efforts.

High-Throughput Screening: Utilizing computational screening techniques to rapidly evaluate large libraries of potential catalysts or substrates, identifying the most promising candidates for experimental validation.

This close interplay between theory and experiment will undoubtedly lead to a more rational design of new synthetic methods, catalysts, and materials based on the versatile 4-ethynylcyclohexene scaffold.

Q & A

Q. What are the optimal synthetic routes for 4-ethynyl cyclohexene, and how can reaction yields be maximized?

Q. How do computational methods (e.g., DFT) predict the thermodynamic stability and reactivity of 4-ethynyl cyclohexene?

Q. What experimental and kinetic models explain contradictions in cyclohexene autoignition data under high-temperature conditions?

- Methodological Answer : High-pressure shock tube experiments (5–20 bar, 980–1400 K) reveal cyclohexene’s ignition delay times (IDTs) decrease with increasing pressure and equivalence ratio (Φ). Conflicting mechanistic predictions arise from competing pathways:

-

Allylic H-abstraction by O₂ dominates at Φ > 1.0, forming resonance-stabilized radicals.

-

Retro-Diels-Alder cleavage prevails at Φ < 1.0, producing conjugated dienes .

Updated kinetic models incorporating cyclopentene submechanisms reduce IDT prediction errors to <15% .- Data Table :

| Pressure (bar) | Φ | IDT (ms) at 1100 K | Model Error (%) | Reference |

|---|---|---|---|---|

| 10 | 0.5 | 1.8 | 12 | |

| 20 | 2.0 | 0.6 | 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.